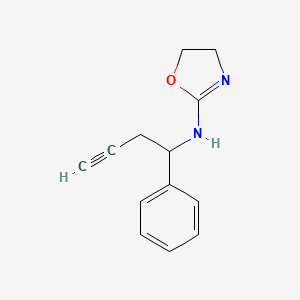
N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group attached to a but-3-ynyl chain, and a dihydrooxazol-2-amine moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of propargyl bromide with N-tosylphenyl aldimine under sonochemical Barbier-type reaction conditions . This reaction yields N-tosyl homopropargyl amine, which undergoes intramolecular cyclization to form the desired dihydropyrrole . The reaction conditions often include the use of zinc powder and 1,2-diiodoethane in anhydrous tetrahydrofuran (THF), with sonication for a specified duration .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis routes mentioned above can be scaled up for industrial applications. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The phenyl and but-3-ynyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with modified functional groups .
Applications De Recherche Scientifique
N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. The phenyl and but-3-ynyl groups play a crucial role in binding to target molecules, while the dihydrooxazol-2-amine moiety modulates the compound’s activity . The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its effects at the cellular and molecular levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H14N2O/c1-2-6-12(11-7-4-3-5-8-11)15-13-14-9-10-16-13/h1,3-5,7-8,12H,6,9-10H2,(H,14,15) |
Clé InChI |
YERYAFXEOGCHSH-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(C1=CC=CC=C1)NC2=NCCO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














